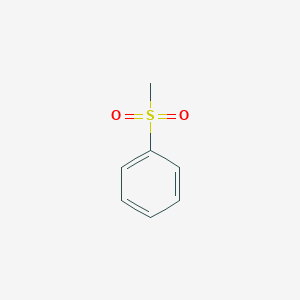

Methyl phenyl sulfone

Description

The exact mass of the compound Methylsulfonylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41587. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl phenyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl phenyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDWETOKTFWTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075228 | |

| Record name | Benzene, (methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-85-4 | |

| Record name | Methyl phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150B65AI4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

methylsulfonylbenzene synthesis methods

An In-depth Technical Guide to the Synthesis of Methylsulfonylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsulfonylbenzene, also known as phenyl methyl sulfone, is a significant structural motif in medicinal chemistry and materials science. Its synthesis is of considerable interest, and various methodologies have been developed to achieve its formation. This technical guide provides a comprehensive overview of the core synthetic routes to methylsulfonylbenzene, including detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways. The primary methods covered are the oxidation of thioanisole, the alkylation of benzenesulfinate salts, and Friedel-Crafts sulfonylation. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Core Synthesis Methodologies

The synthesis of methylsulfonylbenzene can be broadly categorized into three primary strategies, each with its own set of advantages and limitations.

Oxidation of Thioanisole

The most direct and commonly employed method for the synthesis of methylsulfonylbenzene is the oxidation of its thioether precursor, thioanisole (methyl phenyl sulfide). This transformation can be achieved using a variety of oxidizing agents. The reaction proceeds in a stepwise manner, typically forming the intermediate methyl phenyl sulfoxide, which can be further oxidized to the desired sulfone.[1] Careful control of reaction conditions is necessary to achieve high selectivity for the sulfone.

Alkylation of Benzenesulfinate Salts

This approach involves the nucleophilic substitution reaction between a benzenesulfinate salt, typically sodium benzenesulfinate, and a methylating agent. Common methylating agents include dimethyl sulfate and iodomethane. This method is effective for forming the carbon-sulfur bond of the sulfone group directly. The precursor, sodium benzenesulfinate, can be prepared by the reduction of benzenesulfonyl chloride.

Friedel-Crafts Sulfonylation

The Friedel-Crafts reaction provides a method to form the aryl-sulfur bond directly by reacting an aromatic ring with a methylsulfonylating agent in the presence of a Lewis acid catalyst. While the use of methanesulfonyl chloride can lead to undesired chlorination of the aromatic ring, methanesulfonyl fluoride or in situ generated methanesulfonic anhydride are effective reagents for this transformation.[2]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthesis methods described.

Table 1: Oxidation of Thioanisole

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 30% Hydrogen Peroxide | Acetic Acid | 100 | 2 | ~95 | [3] |

| 30% Hydrogen Peroxide | None (neat) | 75 | 27 | High | [4] |

| Sodium Metaperiodate | Water/Methylene Chloride | 0 | 15 | 91 (for sulfoxide) | [5] |

| Cumyl Hydroperoxide | Ti(IV) amino triphenolate complex / CDCl₃ | 28 | Variable | High | [6][7] |

Table 2: Alkylation of Benzenesulfinate Salts

| Benzenesulfinate Source | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Benzenesulfinate | Dimethyl Sulfate | Water | Reflux | 1 | 91.0 | [8] |

| Sodium Benzenesulfinate (from p-toluenesulfonyl chloride) | Methyl Chloride | Water | 60-90 | 4 | High | [2] |

| Polymer-supported benzenesulfinate | Iodomethane | Benzene | Reflux | - | - | [3] |

Table 3: Friedel-Crafts Sulfonylation

| Aromatic Substrate | Sulfonylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,2-Difluorobenzene | Methanesulfonic Anhydride (in situ) | Trifluoromethanesulfonic Acid | 120 | 4 | High | [9] |

| p-Xylene | Methanesulfonyl Fluoride | Aluminum Chloride | 50 | 1 | 91 | [2] |

| Chlorobenzene | Methanesulfonyl Fluoride | Aluminum Chloride | 110 | 2 | 89 | [2] |

Experimental Protocols

Method 1: Oxidation of Thioanisole with Hydrogen Peroxide

This protocol is adapted from a procedure described by the Royal Society of Chemistry.[4]

Materials:

-

Thioanisole

-

30% Aqueous Hydrogen Peroxide

-

Methanol (for crystallization)

Procedure:

-

To thioanisole (2 mmol, 0.248 g), add a 30% aqueous solution of hydrogen peroxide (4.4 mmol, 0.50 g).

-

Heat the mixture at 75°C with stirring in a round-bottom flask equipped with a reflux condenser. The reaction will be heterogeneous.

-

Monitor the reaction by TLC. After approximately 3 hours, cool the mixture and add an additional portion of 30% aqueous hydrogen peroxide (2 mmol, 0.23 g).

-

Continue heating at 75°C until full conversion is observed (total reaction time is approximately 27 hours).

-

Cool the reaction mixture, wash with water, and filter the solid product.

-

Recrystallize the crude product from methanol to yield pure methylsulfonylbenzene as a white solid.

Method 2: Synthesis from Benzenesulfonyl Chloride via Reduction and Methylation

This protocol is based on a one-pot procedure described in the patent literature.[8]

Materials:

-

Benzenesulfonyl Chloride

-

Sodium Sulfite

-

Sodium Bicarbonate

-

Dimethyl Sulfate

-

Water

Procedure:

-

In a reaction vessel, dissolve sodium sulfite and sodium bicarbonate in water.

-

Add benzenesulfonyl chloride in batches to the aqueous solution while stirring and maintaining the temperature. The reduction to sodium benzenesulfinate occurs.

-

After the reduction is complete (monitor by TLC), cool the reaction mixture to 40°C.

-

Add dimethyl sulfate dropwise, maintaining the temperature between 40-45°C.

-

After the addition is complete, maintain the temperature for an additional 2.5 hours for the methylation reaction to go to completion.

-

Heat the mixture to reflux for 1 hour.

-

Add water and allow the mixture to cool to room temperature. A large amount of solid will precipitate.

-

Filter the solid, wash with water, to obtain methylsulfonylbenzene. A reported yield for this one-pot method is 91.0%.[8]

Method 3: Friedel-Crafts Sulfonylation with Methanesulfonyl Fluoride

This protocol is adapted from a procedure for the sulfonylation of p-xylene.[2]

Materials:

-

Benzene (or other arene)

-

Methanesulfonyl Fluoride

-

Aluminum Chloride (anhydrous)

-

Chloroform

-

Ice water

Procedure:

-

To a solution of methanesulfonyl fluoride (0.02 mol) in the arene (e.g., benzene, 20 ml), add anhydrous aluminum chloride (0.03 mol) in portions over a period of five minutes. The reaction is exothermic.

-

Stir the reaction mixture for one hour.

-

Pour the reaction mixture into ice water and extract with chloroform.

-

Dry the organic phase and concentrate to provide the crude methylsulfonylbenzene.

-

The product can be further purified by distillation or recrystallization.

Signaling Pathways and Experimental Workflows

References

- 1. Thioanisole - Wikipedia [en.wikipedia.org]

- 2. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

The Solubility Profile of Methyl Phenyl Sulfone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl phenyl sulfone, a versatile organic compound, sees wide application in pharmaceutical synthesis, polymer chemistry, and agrochemical formulations.[1] Its efficacy in these roles is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of methyl phenyl sulfone in common organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For methyl phenyl sulfone, its polar sulfonyl group and nonpolar phenyl and methyl groups result in a nuanced solubility profile across solvents of varying polarities.

Solubility of Methyl Phenyl Sulfone: A Qualitative Overview

Table 1: Qualitative Solubility of Methyl Phenyl Sulfone in Various Solvents

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic Solvents | Methanol | Soluble |

| Ethanol | Soluble[2] | |

| Polar Aprotic Solvents | Acetone | Reported as a solvent for related sulfones |

| Acetonitrile | Reported as a solvent for related sulfones | |

| Ethyl Acetate | Reported as a solvent for related sulfones | |

| Nonpolar Solvents | Benzene | Soluble[2] |

| Chloroform | Soluble | |

| Aqueous | Water | Insoluble[3] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, though the exact concentration is not specified in the available literature. The information for acetone, acetonitrile, and ethyl acetate is inferred from solubility studies of structurally similar sulfone compounds.

Experimental Determination of Solubility

The quantitative determination of solubility is a critical step in process development, formulation, and quality control. The isothermal equilibrium method, often coupled with gravimetric analysis, is a widely accepted and reliable technique for measuring the solubility of solid compounds in liquid solvents.[4][5]

Isothermal Equilibrium Shake-Flask Method: A Detailed Protocol

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

1. Materials and Apparatus:

- Methyl Phenyl Sulfone (high purity)

- Selected Organic Solvent (analytical grade)

- Thermostatic shaker bath or incubator

- Analytical balance

- Volumetric flasks and pipettes

- Syringe filters (chemically compatible with the solvent)

- Vials with airtight seals

- Drying oven

- Desiccator

2. Procedure:

- Preparation of Supersaturated Solution: An excess amount of methyl phenyl sulfone is added to a known volume of the organic solvent in a sealed vial. The excess solid ensures that equilibrium with a saturated solution is achieved.

- Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the time required to reach equilibrium.

- Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

- Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

- Gravimetric Analysis:

- The exact volume of the filtered saturated solution is recorded.

- The solvent is evaporated from the volumetric flask under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

- The flask containing the solid residue is then placed in a drying oven at a temperature below the melting point of methyl phenyl sulfone (85-90 °C) until a constant weight is achieved.[1]

- The flask is cooled in a desiccator before each weighing to prevent atmospheric moisture absorption.

- Calculation of Solubility: The solubility is calculated as the mass of the dissolved methyl phenyl sulfone per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of methyl phenyl sulfone solubility using the isothermal equilibrium method.

Caption: Experimental workflow for determining the solubility of methyl phenyl sulfone.

Conclusion

Understanding the solubility of methyl phenyl sulfone is paramount for its effective application in scientific research and industrial processes. While precise quantitative data remains to be extensively published, its qualitative solubility in common organic solvents is well-established. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the specific solubility parameters required for their work, ensuring reproducibility and accuracy in their findings. This foundational knowledge is crucial for optimizing reaction conditions, developing stable formulations, and advancing the utility of this important chemical compound.

References

An In-Depth Technical Guide to Methyl Phenyl Sulfone

This guide provides comprehensive technical information on methyl phenyl sulfone, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a key synthetic application.

Core Technical Data

Methyl phenyl sulfone, also known as methylsulfonylbenzene, is a stable organosulfur compound with significant applications as a solvent, reagent, and synthetic intermediate in pharmaceuticals and materials science.[1][2] Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₈O₂S | [1][3][4][5][6] |

| Molecular Weight | 156.20 g/mol | [3][4][5] |

| IUPAC Name | methylsulfonylbenzene | [5] |

| CAS Number | 3112-85-4 | [1][3][4] |

| Appearance | White to light yellow crystalline powder/crystals | [1][6][7] |

| Melting Point | 85-90 °C | [1][6][7][8] |

| Synonyms | (Methylsulfonyl)benzene, Phenyl methyl sulfone | [1][2][3][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl phenyl sulfone are crucial for its application in research and development.

Synthesis Protocol 1: From a Benzenesulfonyl Halide

This common method involves the reaction of a benzenesulfonyl halide with a methylating agent. The following protocol is adapted from a general procedure for preparing phenyl methyl sulfone derivatives.[9]

Objective: To synthesize methyl phenyl sulfone from benzenesulfonyl chloride.

Materials:

-

Benzenesulfonyl chloride (17.7 g)

-

Sodium sulfite (S-WAT, 25.2 g)

-

Sodium bicarbonate (16.8 g)

-

Dimethyl sulfate (18.9 g)

-

Water (300 mL)

-

500 mL three-necked flask, reflux condenser, dropping funnel, magnetic stirrer.

Procedure:

-

Charge the 500 mL flask with 25.2 g of sodium sulfite, 16.8 g of sodium bicarbonate, and 100 mL of water.

-

Heat the mixture to reflux with stirring until all solids are dissolved.

-

Add 17.7 g of benzenesulfonyl chloride to the flask in batches. Continue to reflux for 4 hours.

-

Cool the reaction mixture to 40 °C.

-

Using a dropping funnel, add 18.9 g of dimethyl sulfate dropwise. The rate of addition should be controlled to maintain the system temperature between 40-45 °C.

-

After the addition is complete, maintain the reaction at this temperature for 2.5 hours to ensure the methylation reaction is complete.

-

Heat the mixture to reflux for 1 hour.

-

Add 200 mL of water to the flask and allow it to cool to room temperature while standing. A large amount of solid product will precipitate.

-

Collect the solid product by filtration and wash it with water.

-

The crude product can be purified by recrystallization from a 1:3 ethanol-water mixture to yield pure methyl phenyl sulfone.[10]

Synthesis Protocol 2: Oxidation of Methyl Phenyl Sulfide

Another established method is the oxidation of the corresponding sulfide, methyl phenyl sulfide (thioanisole).[10]

Objective: To synthesize methyl phenyl sulfone via oxidation.

Materials:

-

Methyl phenyl sulfide

-

30% Hydrogen Peroxide (H₂O₂)

-

Glacial acetic acid

-

Round-bottomed flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve methyl phenyl sulfide in an excess of glacial acetic acid in a round-bottomed flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (at least 2 equivalents) of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic and the temperature should be monitored.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.

-

Pour the reaction mixture into a large volume of cold water, which will cause the methyl phenyl sulfone to precipitate.

-

Collect the white solid by filtration.

-

Wash the solid thoroughly with water to remove acetic acid and any remaining hydrogen peroxide.

-

The product can be further purified by recrystallization.[10]

Analytical Protocol: Gas Chromatography (GC) Analysis

Purity assessment and quantification of methyl phenyl sulfone are often performed using gas chromatography.

Objective: To determine the purity of a methyl phenyl sulfone sample.

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C (FID) or as per MS requirements.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Sample Preparation: Prepare a dilute solution of the methyl phenyl sulfone sample (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Run the specified temperature program.

-

The purity is determined by the relative peak area of the methyl phenyl sulfone in the resulting chromatogram. For quantitative analysis, a calibration curve using standards of known concentration is required. Purity is often reported as ">98.0% (GC)".[7]

Synthetic Application & Workflow

Methyl phenyl sulfone is a versatile building block in organic synthesis. One notable application is in the synthesis of strained ring systems, such as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, a valuable strain-release reagent.[10][11]

The workflow for this synthesis involves a multi-step, one-pot procedure starting from methyl phenyl sulfone and epichlorohydrin.[11]

Caption: Workflow for the synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3112-85-4: Methyl phenyl sulfone | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Sulfone, methyl phenyl [webbook.nist.gov]

- 5. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Methyl phenyl sulfone = 98.0 GC 3112-85-4 [sigmaaldrich.com]

- 8. Methyl phenyl sulfone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl phenyl sulfone. It includes a detailed breakdown of the spectral data, a complete experimental protocol for acquiring the spectrum, and a visual representation of the molecule's proton environments to aid in spectral interpretation.

Introduction to Methyl Phenyl Sulfone and its 1H NMR Spectrum

Methyl phenyl sulfone is a small organic molecule with the chemical structure C₆H₅SO₂CH₃. Its 1H NMR spectrum is a powerful analytical tool for confirming its structure and purity. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the methyl group. The chemical shifts, integration values, and splitting patterns of these signals provide valuable information about the electronic environment and connectivity of the protons within the molecule.

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of methyl phenyl sulfone typically exhibits signals in two main regions: the aromatic region (δ 7.0-8.5 ppm) and the aliphatic region (δ 3.0-3.5 ppm). The electron-withdrawing nature of the sulfonyl group significantly deshields the aromatic protons, causing them to resonate at a lower field compared to benzene.

Data Presentation

The following table summarizes the quantitative data for the 1H NMR spectrum of methyl phenyl sulfone.

| Proton Assignment | Chemical Shift (δ) in ppm | Integration | Multiplicity | Coupling Constant (J) in Hz |

| Methyl Protons (-CH₃) | ~3.04 - 3.28 | 3H | Singlet (s) | N/A |

| Ortho-Protons (H-2, H-6) | ~7.92 | 2H | Doublet (d) or Multiplet (m) | ~7.5 |

| Meta-Protons (H-3, H-5) & Para-Proton (H-4) | ~7.54 - 7.66 | 3H | Multiplet (m) | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample. One detailed analysis reported the aromatic region as: δ 7.51 (d, J = 8.5 Hz, 1H), 7.56 (dd, J = 8.5, 2.5 Hz, 1H), and 8.15 (d, J = 2.5 Hz, 1H), suggesting a more complex splitting pattern than a simple doublet and multiplet, likely due to second-order effects or specific solvent interactions.[1] Another report simplifies this to a doublet for the ortho protons and a multiplet for the meta and para protons.

Experimental Protocol

This section outlines a detailed methodology for obtaining a high-quality 1H NMR spectrum of methyl phenyl sulfone.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of methyl phenyl sulfone.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (often, commercially available deuterated solvents already contain TMS).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Value | Purpose |

| Spectrometer Frequency | 400 MHz | Defines the strength of the magnetic field. |

| Pulse Program | zg30 or similar | A standard one-pulse experiment. |

| Number of Scans (NS) | 8 to 16 | Signal averaging to improve signal-to-noise ratio. |

| Relaxation Delay (D1) | 1.0 - 2.0 s | Time for nuclear spins to return to equilibrium between scans. |

| Acquisition Time (AQ) | 2.0 - 4.0 s | Duration of data collection for each scan. |

| Spectral Width (SW) | 12 - 16 ppm | The range of chemical shifts to be observed. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Visualization of Proton Environments

The following diagram illustrates the structure of methyl phenyl sulfone and the distinct magnetic environments of its protons, which give rise to the observed 1H NMR signals.

Caption: Structure of methyl phenyl sulfone with chemically distinct proton environments highlighted.

This guide serves as a foundational resource for the analysis of the 1H NMR spectrum of methyl phenyl sulfone, providing the necessary data and protocols for researchers in the field.

References

Unveiling the Solid-State Architecture of Methyl Phenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of methyl phenyl sulfone, a compound of interest in medicinal chemistry and materials science. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its structural determination, offering valuable insights for researchers engaged in drug design, polymorphism studies, and computational modeling.

Core Crystallographic Data

The crystal structure of methyl phenyl sulfone has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle.

A summary of the key crystallographic data is presented in Table 1. This information is crucial for understanding the packing of the molecules in the solid state and for the unambiguous identification of this crystalline form.

Table 1: Crystallographic Data for Methyl Phenyl Sulfone [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Space Group Number | 14 |

| a (Å) | 8.172 |

| b (Å) | 9.095 |

| c (Å) | 10.844 |

| α (°) | 90 |

| β (°) | 111.66 |

| γ (°) | 90 |

| Volume (ų) | 749.9 |

| Z | 4 |

| COD Number | 2000973 |

Data sourced from the Crystallography Open Database (COD), referencing the work of Chaloner et al. (1992).

Molecular Geometry

The precise bond lengths and angles within the methyl phenyl sulfone molecule are essential for computational studies, such as molecular docking and quantum mechanical calculations. While the primary publication containing the detailed bond lengths and angles was not accessible for this review, Table 2 provides a placeholder for this critical information, which would be derived from the Crystallographic Information File (CIF).

Table 2: Selected Bond Lengths and Angles (Placeholder)

| Bond/Angle | Length (Å) / Angle (°) |

| S=O1 | Data not available |

| S=O2 | Data not available |

| S-C(phenyl) | Data not available |

| S-C(methyl) | Data not available |

| O1-S-O2 | Data not available |

| C(phenyl)-S-C(methyl) | Data not available |

Specific bond lengths and angles are to be populated from the original crystallographic study by Chaloner, P. A.; Harrison, R. M.; Hitchcock, P. B.; Pedersen, R. T. in Acta Crystallographica Section C, 1992, 48, 717-720.

Experimental Protocols

The determination of the crystal structure of methyl phenyl sulfone involves a multi-step process, from the synthesis of the material to the final analysis of the diffraction data.

Synthesis of Methyl Phenyl Sulfone

Methyl phenyl sulfone can be synthesized through various methods. A common laboratory-scale preparation involves the oxidation of methyl phenyl sulfide.

Protocol: Oxidation of Methyl Phenyl Sulfide

-

Reaction Setup: Methyl phenyl sulfide is dissolved in a suitable solvent, such as acetic acid.

-

Oxidation: An oxidizing agent, typically 30% hydrogen peroxide, is added to the solution. The reaction is stirred at room temperature.

-

Workup: After the reaction is complete, the mixture is poured into water to precipitate the crude product.

-

Purification: The crude methyl phenyl sulfone is collected by filtration and purified by recrystallization.

Single-Crystal Growth

The formation of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Protocol: Recrystallization for Single-Crystal Growth

-

Solvent Selection: A suitable solvent or solvent system is chosen in which methyl phenyl sulfone has moderate solubility. Hot hexane has been reported as a suitable solvent.

-

Dissolution: The purified methyl phenyl sulfone is dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Slow Cooling: The hot solution is allowed to cool slowly to room temperature. This slow cooling process encourages the formation of large, well-ordered crystals.

-

Isolation: The resulting crystals are carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a small molecule crystal structure, as would be applied to methyl phenyl sulfone.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed onto the crystal. As the crystal is rotated, a detector collects the diffraction pattern.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the crystal structure of methyl phenyl sulfone.

Caption: Experimental workflow for the determination of the crystal structure of methyl phenyl sulfone.

References

Methyl Phenyl Sulfone: A Toxicological Review for Drug Development Professionals

An In-depth Technical Guide

Methyl phenyl sulfone, a compound characterized by a sulfonyl group bridging a methyl and a phenyl group, finds application as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] As with any chemical entity intended for use in products with human and environmental exposure, a thorough understanding of its toxicological profile is paramount for risk assessment and safe handling. This technical guide provides a comprehensive review of the available toxicological data for methyl phenyl sulfone, aimed at researchers, scientists, and drug development professionals. The content herein summarizes key toxicological endpoints, outlines relevant experimental methodologies based on international guidelines, and visualizes potential metabolic pathways and testing workflows.

Acute Toxicity

The primary available quantitative toxicological data for methyl phenyl sulfone pertains to its acute oral toxicity. The median lethal dose (LD50) has been determined in rats.

Table 1: Acute Oral Toxicity of Methyl Phenyl Sulfone

| Species | Route | LD50 Value | Reference |

| Rat | Oral | 1470 mg/kg | [2][3][4] |

Safety data sheets classify methyl phenyl sulfone as harmful if swallowed.[5][6] While skin contact is generally not considered to produce harmful health effects based on animal models, systemic harm has been noted in animals through other exposure routes. Therefore, absorption through wounds, lesions, or abraded skin may lead to systemic injury.[7] Direct eye contact may cause transient discomfort, such as tearing or redness.[4]

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 423)

Studies to determine the acute oral toxicity, such as the LD50 value presented above, are typically conducted in accordance with standardized guidelines, for instance, the OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, Test No. 423 (Acute Oral Toxicity - Acute Toxic Class Method). A generalized protocol involves the following steps:

-

Test Animals: Typically, a small number of rodents (e.g., rats), usually females as they are often more sensitive, are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted prior to dosing to ensure the substance is not diluted by food in the stomach.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept as low as possible.

-

Dose Levels: A stepwise procedure is used with a few animals at each step. The outcome of dosing at one level determines the dose for the next step. Starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of up to 14 days.

-

Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Genotoxicity

Currently, there is a lack of publicly available studies specifically investigating the genotoxic potential of methyl phenyl sulfone. Standard genotoxicity testing batteries are crucial for assessing the potential of a substance to cause DNA or chromosomal damage, which can be linked to carcinogenicity and heritable diseases.

Experimental Protocols: Standard In Vitro Genotoxicity Assays

A standard in vitro genotoxicity testing battery typically includes an assessment of gene mutations in bacteria (Ames test) and an evaluation of chromosomal damage in mammalian cells (e.g., in vitro micronucleus test).

Bacterial Reverse Mutation Test (Ames Test - General Guideline - OECD 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Principle: The test evaluates the ability of the test substance to cause mutations that revert the bacteria to a state where they can synthesize the amino acid and thus grow in a medium lacking it.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver homogenates, to mimic mammalian metabolism).

-

Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to a negative control.

In Vitro Mammalian Cell Micronucleus Test (General Guideline - OECD 487)

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6), are used.

-

Principle: This assay detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.

-

Procedure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix). A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

-

Data Analysis: The frequency of micronucleated cells is scored. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates that the substance has the potential to cause chromosomal damage.

The logical workflow for in vitro genotoxicity screening is depicted in the diagram below.

Metabolism and Toxicokinetics

The metabolism of other aromatic compounds, such as polychlorinated biphenyls (PCBs) and chlorobenzenes, is known to result in the formation of methylsulfonyl metabolites. A proposed metabolic pathway for these compounds involves three main stages: initial oxygenation, conjugation with glutathione, and subsequent sulfoxidation. The methyl group in the final methylthio metabolites has been shown to be derived from methionine.[7]

For the structurally related compound p-chlorophenyl methyl sulfone, studies in rats and rhesus monkeys have indicated rapid absorption following oral administration, with clearance primarily occurring via the urine in the form of water-soluble metabolites.[5] This suggests that methyl phenyl sulfone may also undergo significant metabolism to more polar, excretable forms. The involvement of cytochrome P450 (CYP) enzymes is highly probable in the metabolism of such aromatic compounds. For instance, a substituted (S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine was found to be metabolized by multiple CYP enzymes, with CYP2D6 playing a major role.[8]

Based on this information, a generalized potential metabolic pathway for the formation of methylsulfonyl groups from aromatic compounds is illustrated below.

Carcinogenicity

Experimental Protocol: Carcinogenicity Studies (General Guideline - OECD 451)

Carcinogenicity studies are long-term investigations, typically conducted over the lifespan of the test animal.

-

Test Animals: Rodents (rats or mice) are commonly used.

-

Dose Administration: The test substance is administered daily, usually in the diet or drinking water, for a period of 18 to 24 months.

-

Dose Levels: At least three dose levels are used, plus a concurrent control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals from effects other than tumor formation.

-

Observations: Animals are monitored for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of tissues and organs is examined histopathologically to identify any neoplastic lesions.

Conclusion

The available toxicological data for methyl phenyl sulfone is limited, with the most definitive information being its acute oral LD50 in rats. There is a notable absence of data on genotoxicity, repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity. For a compound used as an intermediate in the synthesis of products with potential human exposure, further toxicological evaluation would be necessary for a complete risk assessment. The information provided on related compounds and general testing guidelines serves to frame the potential toxicological profile of methyl phenyl sulfone and to guide future research efforts. Professionals in drug development and other relevant fields should handle this compound with appropriate caution, adhering to the safety information provided in the safety data sheets, and consider the existing data gaps when evaluating its use in new applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Methyl phenyl sulfone | CAS#:3112-85-4 | Chemsrc [chemsrc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. III. Toxicokinetics and Metabolism in Rats and Rhesus Monkeys | Semantic Scholar [semanticscholar.org]

- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 7. Mechanism of biosynthesis of methylsulfones from PCBs and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

In-Depth Technical Guide to the Chemical Safety of Methyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for methyl phenyl sulfone (CAS No. 3112-85-4), a compound utilized in pharmaceutical development, polymer chemistry, and as a laboratory reagent. The following sections detail its physical and chemical properties, toxicological data, regulatory information, and safe handling procedures to ensure the well-being of laboratory and manufacturing personnel.

Chemical and Physical Properties

Proper storage and handling procedures are informed by the physical and chemical properties of a substance. Methyl phenyl sulfone is a white crystalline solid.[1] It is stable under normal conditions and is incompatible with strong oxidizing agents.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | [2][3] |

| Molecular Weight | 156.20 g/mol | [2] |

| Melting Point | 85 - 88 °C | [4] |

| Boiling Point | 302.6 ± 15.0 °C at 760 mmHg | [3] |

| Flash Point | 171.4 ± 13.1 °C | [3] |

| Water Solubility | Insoluble/Partly miscible | [1][3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |

Toxicological Information

The primary acute health hazard associated with methyl phenyl sulfone is that it is harmful if swallowed.[5] Skin contact is not thought to produce harmful health effects, though absorption through open wounds may cause systemic issues.[1] Inhalation of dust should be avoided, particularly for individuals with pre-existing respiratory conditions.[1]

| Endpoint | Value | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | 1470 mg/kg | Rat | Oral | [1][3] |

Representative Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study

While the specific experimental details for the LD₅₀ value of methyl phenyl sulfone are not publicly available, a typical study would follow a standardized protocol, such as those outlined in the OECD Guidelines for the Testing of Chemicals (e.g., Test Guideline 401, 420, 423, or 425). A representative methodology is described below:

Objective: To determine the median lethal dose (LD₅₀) of methyl phenyl sulfone following a single oral administration.

Species: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain), typically of a single sex (females are often used as they can be slightly more sensitive).

Methodology:

-

Acclimation: Animals are acclimated to the laboratory environment for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight (with access to water) before administration of the test substance.

-

Dose Preparation: Methyl phenyl sulfone is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent). A range of dose levels are prepared.

-

Administration: The test substance is administered by oral gavage in a single dose. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, etc.), and body weight changes for a period of at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy to identify any pathological changes.

-

Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods (e.g., probit analysis).

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

Environmental Safety Information

Limited specific experimental data on the environmental fate and ecotoxicity of methyl phenyl sulfone is available in the public domain. However, some safety data sheets provide a qualitative assessment:

-

Persistence and Degradability: Expected to have high persistence in water and soil, and low persistence in air.[1]

-

Bioaccumulation: Expected to have low bioaccumulation potential.[1]

-

Mobility in Soil: Expected to have moderate mobility.[1]

It is advised not to allow the material to contaminate ground water systems or enter surface water or sanitary sewer systems.[5]

Safe Handling and Emergency Procedures

A systematic approach to handling methyl phenyl sulfone is crucial to minimize exposure and ensure safety. The following workflow outlines the key stages from receipt to disposal.

Caption: A workflow diagram illustrating the key safety stages for handling methyl phenyl sulfone.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][5]

-

Respiratory Protection: For operations generating dust, use a NIOSH/MSHA-approved respirator.[4]

First Aid Measures

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.

-

Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and sulfur oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[5]

-

Cleanup: Sweep up and shovel into a suitable container for disposal.[5]

Disposal Considerations

Dispose of methyl phenyl sulfone and its containers as hazardous waste in accordance with local, regional, and national regulations.[1][5] Do not allow the product to enter drains.[5]

References

The Discovery and Enduring Utility of Methyl Phenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl phenyl sulfone, a deceptively simple aromatic sulfone, has carved a significant niche in the landscape of organic chemistry. From its early explorations in the late 19th century to its current role as a versatile building block in pharmaceuticals, agrochemicals, and materials science, its journey reflects the broader evolution of synthetic methodology and the ever-expanding quest for novel molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of methyl phenyl sulfone, offering a comprehensive resource for researchers and professionals in the chemical sciences. Detailed experimental protocols from seminal publications, a compilation of its physicochemical and spectroscopic properties, and a visual representation of its synthetic pathways are presented to furnish a thorough understanding of this foundational molecule.

Introduction: The Dawn of Organosulfur Chemistry

The formal discovery of methyl phenyl sulfone is intrinsically linked to the pioneering work in organosulfur chemistry during the latter half of the 19th century. While a definitive first synthesis is not definitively attributed to a single publication, the groundwork was laid by chemists like Eugen Baumann, who extensively investigated the chemistry of thioacetals and thioethers, and their oxidation products. The earliest preparations of aryl sulfones were primarily achieved through the vigorous oxidation of the corresponding thioethers.

Historical Synthesis and Discovery

The two foundational pillars of methyl phenyl sulfone synthesis, established in the early days of organic chemistry, remain relevant today, albeit with significant methodological refinements.

Oxidation of Thioanisole (Methyl Phenyl Sulfide)

The most probable route to the first synthesis of methyl phenyl sulfone was through the oxidation of thioanisole. Early methods would have employed strong oxidizing agents available at the time, such as potassium permanganate or nitric acid.

Logical Workflow for the Oxidation of Thioanisole:

Methyl Phenyl Sulfone: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of methyl phenyl sulfone, focusing on its properties as a polar aprotic solvent and its significant role as a reagent in modern organic synthesis. This guide includes key physicochemical data, detailed experimental protocols for its synthesis and application, and diagrams to illustrate its functional relationships and reaction workflows.

Core Properties of Methyl Phenyl Sulfone

Methyl phenyl sulfone (also known as methylsulfonylbenzene) is an organosulfur compound that is solid at room temperature. The presence of the highly polar sulfonyl group (SO₂) confers a high dipole moment and makes it a polar aprotic substance. Its high thermal stability and solubility in various organic solvents make it a versatile compound in chemical research.[1][2] While its melting point of 85-88°C means it is primarily used as a high-temperature solvent, its true value in contemporary synthesis is more frequently realized as a chemical intermediate and reagent.[3]

Physicochemical Data

The key physical and chemical properties of methyl phenyl sulfone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₈O₂S | [1][4] |

| Molecular Weight | 156.20 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 85-88 °C | [3][5] |

| Boiling Point | ~250.45 °C (rough estimate) | [6] |

| Density | ~1.247 g/cm³ (rough estimate) | [6] |

| CAS Number | 3112-85-4 | [1] |

| Solubility | Soluble in ethanol, benzene, methanol, chloroform. Insoluble in water. | [3][7] |

| Vapor Pressure | 0.00175 mmHg at 25°C | [6] |

Methyl Phenyl Sulfone as a Polar Aprotic Solvent

Polar aprotic solvents are characterized by moderate to high dielectric constants and high dipole moments, and they lack acidic protons (like O-H or N-H bonds). These solvents are adept at solvating cations while leaving anions relatively "bare," which can significantly accelerate reaction rates, particularly for Sₙ2 and SₙAr (Nucleophilic Aromatic Substitution) reactions.

Methyl phenyl sulfone fits this profile due to the electron-withdrawing nature of the sulfonyl group. While not as commonly used as solvents like DMSO, DMF, or its structural analog sulfolane, its high thermal stability makes it a suitable medium for high-temperature reactions.[8] Its high melting point necessitates its use in a molten state, which can be advantageous for reactions requiring temperatures above 100°C.

Experimental Protocols: Synthesis of Methyl Phenyl Sulfone

There are two primary, reliable methods for the laboratory and industrial-scale synthesis of methyl phenyl sulfone.

Protocol 1: Oxidation of Methyl Phenyl Sulfide (Thioanisole)

This is a direct and common method involving the oxidation of the corresponding sulfide. Using hydrogen peroxide as the oxidant is an environmentally benign approach.[3][9]

Methodology:

-

Setup: To a 50 mL three-necked, round-bottom flask equipped with a magnetic stirrer and thermometer, add the sulfide (e.g., methyl phenyl sulfide, 0.5 mmol) and 95% ethanol (10 mL).[10]

-

Heating: Heat the solution to 40°C with stirring.[10]

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.5 mmol) dropwise to the mixture.[10] The reaction is exothermic and addition should be controlled to maintain the temperature.

-

Reaction: Stir the reaction mixture at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is completely consumed. The over-oxidation of the intermediate sulfoxide to the sulfone is favored at this temperature and stoichiometry.[10][11]

-

Workup (for crystalline sulfones): Upon completion, cool the reaction mixture to room temperature. The methyl phenyl sulfone product will often precipitate.

-

Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethanol and dry under vacuum to yield the pure sulfone.[9]

Protocol 2: From Substituted Benzene Sulfonyl Chloride

This two-step method is highly efficient, avoids the use of foul-smelling thiophenol, and is suitable for industrial production with yields often exceeding 85%.[12] It involves the reduction of benzene sulfonyl chloride to a sulfinate salt, followed by methylation.

Methodology:

-

Reduction to Sulfinate: In a 500 mL flask, combine sodium sulfite (Na₂SO₃) (e.g., 25.2 g), sodium bicarbonate (e.g., 16.8 g), and water (100 mL). Heat the mixture to reflux until all solids dissolve.[12]

-

Chloride Addition: Add benzene sulfonyl chloride (e.g., 17.7 g) in batches to the refluxing solution. Continue to reflux for 4 hours. This forms the sodium benzenesulfinate intermediate in situ.[12]

-

Methylation Setup: Cool the reaction mixture to 40°C.

-

Methylating Agent Addition: Using a dropping funnel, add dimethyl sulfate (e.g., 18.9 g) at a rate that maintains the system temperature between 40-45°C.[12] Caution: Dimethyl sulfate is highly toxic and must be handled with appropriate personal protective equipment in a fume hood.

-

Reaction: After the addition is complete, maintain the temperature and stir for 2.5 hours.[12]

-

Final Reflux: Once the methylation is complete, heat the mixture to reflux for 1 hour to destroy any residual dimethyl sulfate.[12]

-

Isolation: Cool the mixture to room temperature. A large amount of solid product will precipitate. Add 200 mL of water to the flask, stir, and then collect the solid by vacuum filtration. Wash the product with water to obtain methyl phenyl sulfone.[12]

Experimental Protocols: Applications in Organic Synthesis

Methyl phenyl sulfone is a valuable building block, particularly for forming carbon-carbon bonds. Its sulfonyl group can stabilize an adjacent carbanion, which can then act as a nucleophile.

Protocol 3: Julia-Lythgoe Olefination

The classical Julia olefination uses phenyl sulfones to synthesize alkenes from aldehydes or ketones. Methyl phenyl sulfone is a foundational reagent for this transformation. The reaction proceeds via a β-hydroxy sulfone intermediate.

Methodology:

-

Carbanion Formation: Dissolve methyl phenyl sulfone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask. Cool the solution to -78°C in a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi) (1.05 eq) dropwise to the solution. Stir the mixture at -78°C for 1 hour to ensure complete formation of the α-lithiated sulfone carbanion.

-

Carbonyl Addition: Add a solution of the desired aldehyde or ketone (1.1 eq) in anhydrous THF dropwise to the carbanion solution at -78°C. Stir for 2-3 hours, allowing the nucleophilic addition to complete.

-

Intermediate Trapping: Quench the reaction by adding an acylating agent, such as acetic anhydride or benzoyl chloride (1.2 eq), to trap the alkoxide as a stable ester. Allow the reaction to slowly warm to room temperature overnight.

-

Reductive Elimination: Cool the reaction mixture to -20°C. Add sodium amalgam (Na(Hg)) (approx. 5-6 eq of Na) portion-wise while stirring vigorously. This step reductively eliminates the sulfonyl group and forms the alkene.

-

Workup: After the elimination is complete (monitored by TLC), quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired alkene.

Application in Palladium-Catalyzed Sequential Arylation

Methyl phenyl sulfone can serve as a template for the modular synthesis of complex triarylmethanes, which are valuable structures in materials and pharmaceutical science.[6] This is achieved through sequential palladium-catalyzed C-H arylation reactions, followed by an arylative desulfonation.[6] This advanced application highlights the utility of the sulfone as a removable directing and activating group.

Conclusion

Methyl phenyl sulfone is a multifaceted compound with significant utility in modern chemical research. While its physicochemical properties classify it as a high-temperature polar aprotic solvent, its primary and most powerful applications are found in its role as a stable, versatile, and readily available building block for organic synthesis. Its ability to stabilize carbanions makes it a key reagent in classical olefination reactions, and its use as a removable activating group in palladium-catalyzed cross-coupling opens pathways to complex molecular architectures. This guide provides the foundational data and protocols necessary for researchers to effectively utilize methyl phenyl sulfone in their work.

References

- 1. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3112-85-4: Methyl phenyl sulfone | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfone, methyl phenyl [webbook.nist.gov]

- 5. 353040250 [thermofisher.com]

- 6. Methyl phenyl sulfone [chembk.com]

- 7. Methyl phenyl sulfone CAS#: 3112-85-4 [m.chemicalbook.com]

- 8. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Methyl Phenyl Sulfone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of methyl phenyl sulfone and its derivatives as versatile intermediates in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. The protocols outlined below are based on established and patented methodologies, offering a guide for the practical application of these building blocks in a laboratory setting.

Introduction

Methyl phenyl sulfone is a readily available and stable organic compound that serves as a valuable precursor in medicinal chemistry.[1][2] Its sulfonyl group can act as an activating group, a directing group in C-H functionalization, or a leaving group, enabling a wide range of chemical transformations.[1] This versatility has led to its use in the synthesis of various pharmaceutical ingredients and intermediates, including antibacterial sulfonamides, COX-2 inhibitors, and key chiral intermediates for antibiotics.[3][4][5][6]

Key Synthetic Applications

Methyl phenyl sulfone and its derivatives are instrumental in several classes of organic reactions pertinent to pharmaceutical synthesis:

-

C-H Arylation and Alkenylation: The sulfonyl group can direct the ortho-selective C-H functionalization of the phenyl ring, allowing for the introduction of aryl and alkenyl substituents. This has been utilized in the synthesis of complex structures like triarylmethanes and thiochromane 1,1-dioxide derivatives.[1]

-

α-Arylation: The methyl group of methyl phenyl sulfone can be functionalized. For example, palladium-catalyzed α-arylation provides a route to diarylmethyl sulfones.[1]

-

Synthesis of Heterocycles: Methyl sulfone-containing reagents can be used to construct a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.[7][8]

-

Precursor to Key Intermediates: Methyl phenyl sulfone derivatives are crucial starting materials for synthesizing specific pharmaceutical intermediates. For instance, p-methylsulfonyl benzaldehyde is a key starting material for the synthesis of (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol, an intermediate for antibiotics like Thiamphenicol and Florfenicol.[4] Similarly, 4-bromophenyl methyl sulfone is used to prepare an intermediate for the COX-2 inhibitor Etoricoxib.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures involving methyl phenyl sulfone and its derivatives.

Table 1: Synthesis of Phenyl Methyl Sulfone Derivatives

| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| Phenyl methyl sulfone | Benzenesulfonyl chloride | S-WAT, Sodium bicarbonate, Methyl sulfate | 91.0 | 88-89 | [9] |

| 4-Chlorophenylmethyl sulfone | 4-Chlorobenzenesulfonyl chloride | S-WAT, Sodium bicarbonate, Methyl sulfate | 92.1 | 98-99 | [9] |

Table 2: Synthesis of Pharmaceutical Intermediates

| Product | Starting Material | Key Reagents | Yield (%) | Optical Rotation [α]25D | Reference |

| 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone | 4-bromophenyl methyl sulfone, 3-acetyl-6-methyl pyridine | Xantphos, Pd2(dba)3, t-BuONa | 70-72 | N/A | [5] |

| (1R, 2R)-aziridine-2-carboxylate derivative (Compound IV) | p-methylsulphonyl benzaldehyde derivative (Compound III) | Ethyl diazoacetate | 68.3 | -20.9° (c 1.05, CHCl3) | [4] |

| 1-(phenylsulfonyl)bicyclo[1.1.0]butane | Methyl phenyl sulfone, Epichlorohydrin | n-Bu2Mg, n-BuLi | 59 | N/A | [10] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Phenyl Methyl Sulfone Derivatives[10]

This protocol describes a two-step, one-pot synthesis of phenyl methyl sulfone derivatives from the corresponding substituted benzenesulfonyl chlorides.

Materials:

-

Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride)

-

S-WAT (a reducing agent, likely a sulfite source)

-

Sodium bicarbonate

-

Methyl sulfate

-

Water

-

500 mL round-bottom flask

-

Reflux condenser

-

Separating funnel

-

Stirring apparatus

Procedure:

-

In a 500 mL flask, add S-WAT (25.2 g), water (100 mL), and sodium bicarbonate (16.8 g).

-

Heat the mixture to reflux until all solids are dissolved.

-

Add the substituted benzenesulfonyl chloride (e.g., 17.7 g of benzenesulfonyl chloride) in batches.

-

Continue refluxing for 4 hours.

-

Cool the reaction mixture to 40 °C.

-

Using a separating funnel, add methyl sulfate (18.9 g) dropwise, maintaining the temperature between 40-45 °C.

-

After the addition is complete, maintain the reaction mixture at this temperature for 2.5 hours.

-

Reflux the mixture for 1 hour to complete the methylation.

-

Add 200 mL of water and allow the mixture to cool to room temperature.

-

A large amount of solid will precipitate. Filter the solid and wash it with water to obtain the phenyl methyl sulfone derivative.

Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone[6]

This protocol outlines the synthesis of a key intermediate for COX-2 inhibitors via a palladium-catalyzed cross-coupling reaction.

Materials:

-

4-bromophenyl methyl sulfone

-

3-acetyl-6-methyl pyridine

-

Xantphos

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Sodium tert-butoxide (t-BuONa)

-

Anhydrous toluene

-

Diluted hydrochloric acid

-

Reaction vessel suitable for inert atmosphere reactions

Procedure:

-

In a reactor under an inert atmosphere, charge Xantphos (0.027 g, 0.0477 mmol) and Pd2(dba)3 (0.0182 g, 0.0198 mmol) in 100 mL of anhydrous toluene.

-

Add 4-bromophenyl methyl sulfone (9.3 g, 39.7 mmol) and 3-acetyl-6-methyl pyridine (5.4 g, 39.7 mmol) to the mixture.

-

Heat the mixture to reflux.

-

Prepare a suspension of t-BuONa (8.4 g) in 100 mL of anhydrous toluene and add it dropwise to the refluxing mixture over approximately 4 hours.

-

After the addition is complete, continue refluxing for about 1 hour.

-

Cool the reaction mixture to 20 °C.

-

Add a solution of diluted hydrochloric acid until the pH is acidic.

-

Isolate the product by filtration at 5 °C and dry it under vacuum at 50 °C.

Visualizations

Synthesis of Phenyl Methyl Sulfone Derivatives

Caption: Two-step, one-pot synthesis of phenyl methyl sulfone derivatives.

Synthesis of a COX-2 Inhibitor Intermediate

Caption: Palladium-catalyzed synthesis of a key ketosulfone intermediate.

General Workflow for Utilizing Methyl Phenyl Sulfone

Caption: General synthetic workflow from methyl phenyl sulfone to an API.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl sulfones patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. Method for synthesizing (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]

- 6. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 10. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reactions of Lithiated Methyl Phenyl Sulfone with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lithiated methyl phenyl sulfone, an α-sulfonyl carbanion, is a versatile and highly valuable nucleophile in organic synthesis. Its reaction with a wide array of electrophiles provides a powerful tool for the construction of new carbon-carbon bonds, leading to the formation of diverse molecular architectures. The sulfonyl group, being a strong electron-withdrawing group, acidifies the α-protons of methyl phenyl sulfone, facilitating their removal by a strong base to generate the nucleophilic lithium salt. This reagent subsequently participates in alkylation, acylation, condensation, and conjugate addition reactions. These transformations are fundamental in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the key reactions of lithiated methyl phenyl sulfone with various electrophiles.

Generation of Lithiated Methyl Phenyl Sulfone

The first step in utilizing methyl phenyl sulfone as a nucleophile is its deprotonation to form the corresponding lithium salt. This is typically achieved by treating a solution of methyl phenyl sulfone with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.

Experimental Protocol: Preparation of α-Lithiomethyl Phenyl Sulfone

-

Materials:

-

Methyl phenyl sulfone (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)[1]

-

Argon or Nitrogen gas supply

-

Dry glassware and magnetic stirrer

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add methyl phenyl sulfone (1.0 eq).

-

Add anhydrous THF via syringe to achieve a desired concentration (e.g., 0.5 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe over 15 minutes.[1]

-

Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithiated species. The colorless solution is now ready for reaction with an electrophile.

-

Logical Relationship: Generation of the Nucleophile

Caption: Formation of the nucleophilic lithiated methyl phenyl sulfone.

Alkylation Reactions

Lithiated methyl phenyl sulfone readily undergoes alkylation with a variety of alkyl halides, providing a straightforward method for the synthesis of more complex sulfones. Primary and benzylic halides are excellent electrophiles for this reaction.

Experimental Protocol: Alkylation with Benzyl Bromide

-

Materials:

-

Lithiated methyl phenyl sulfone solution (from Protocol 1, 1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-